Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and an acetylpyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the piperazine ring: The starting material undergoes cyclization to form the piperazine ring.
Introduction of the acetylpyrimidine moiety: The acetylpyrimidine group is introduced through a nucleophilic substitution reaction.
Final product formation: The final compound is obtained after purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetylpyrimidine moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetylpyrimidine moiety may interact with enzymes or receptors, leading to modulation of biological activities. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the acetylpyrimidine moiety and the piperazine ring in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZVEQBXBFPGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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